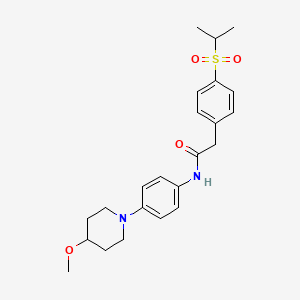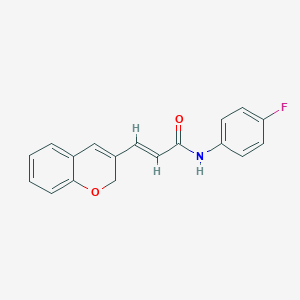
4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide is a complex organic compound that features a thiazolidinone ring, a benzenesulfonamide group, and an ethylphenyl substituent
Mechanism of Action
Target of action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme .
Biochemical pathways
Sulfonamides generally affect the folic acid synthesis pathway in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract and are distributed throughout all body tissues .
Result of action
Sulfonamides generally result in the inhibition of bacterial growth .
Action environment
Factors such as ph, temperature, and presence of other substances can affect the action of many drugs .
Biochemical Analysis
Biochemical Properties
4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme involved in the regulation of pH in cells and tissues . The inhibition of CA IX by this compound can lead to alterations in cellular pH, affecting various metabolic processes. Additionally, this compound may interact with other proteins and enzymes, potentially influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CA IX by this compound can lead to changes in the expression of genes involved in pH regulation and metabolic pathways . Furthermore, this compound may affect cell proliferation, apoptosis, and other cellular functions, depending on the specific cell type and experimental conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CA IX, inhibiting its enzymatic activity and leading to alterations in cellular pH . Additionally, this compound may interact with other proteins and enzymes, potentially modulating their activity and stability. These interactions can result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, metabolic pathways, and cell signaling.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and exert its biochemical effects primarily through the inhibition of CA IX . At higher doses, this compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic processes. Threshold effects and dose-dependent responses should be carefully considered when evaluating the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The inhibition of CA IX by this compound can lead to changes in metabolic flux and metabolite levels, affecting processes such as glycolysis and oxidative phosphorylation . Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, binding proteins may influence the localization and distribution of this compound within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other cellular compartments, depending on its interactions with targeting signals and binding proteins . The subcellular localization of this compound can impact its activity and function, contributing to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate aldehyde with thiourea in the presence of a base.
Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure.
Benzenesulfonamides: Compounds with a benzenesulfonamide group.
Ethylphenyl Derivatives: Compounds with an ethylphenyl substituent.
Uniqueness
4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[3-(4-ethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-2-11-3-7-13(8-4-11)20-16(21)15(25-17(20)22)19-12-5-9-14(10-6-12)26(18,23)24/h3-10,15,19H,2H2,1H3,(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYTZDEWUZPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)








